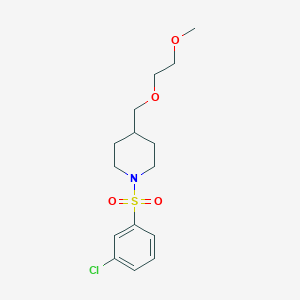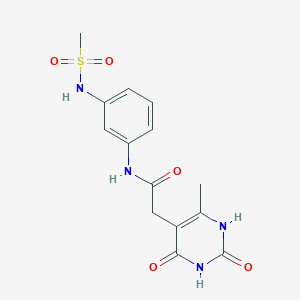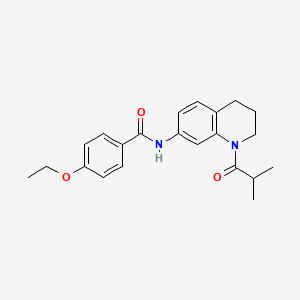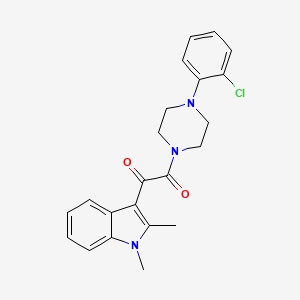
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine, also known as CR8, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.
Wirkmechanismus
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a selective inhibitor of CDKs, which are enzymes that regulate the cell cycle by phosphorylating specific target proteins. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine specifically targets CDK2 and CDK9, which play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has been shown to have other effects on the body. It has been shown to have anti-inflammatory activity, as well as neuroprotective effects in animal models of neurodegenerative diseases. 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has also been shown to have cardioprotective effects in animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is not specific to CDK2 and CDK9, and it can also inhibit other kinases at higher concentrations. It also has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine. One potential application is in combination therapy with other cancer treatments, such as radiation therapy and chemotherapy. 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has been shown to sensitize cancer cells to these treatments, and further studies could explore the optimal dosing and timing of combination therapy. Another potential application is in the treatment of neurodegenerative diseases, where 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has shown promise in animal models. Further studies could explore the potential of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine as a neuroprotective agent in humans. Additionally, further studies could explore the potential of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine as a cardioprotective agent in humans, as it has shown promise in animal models of heart disease.
Synthesemethoden
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with 4-(2-methoxyethoxy)methylpiperidine, followed by the addition of sodium hydride and the final step of purification by column chromatography. The yield of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is typically around 50-60%, and the purity can be confirmed by HPLC and NMR.
Wissenschaftliche Forschungsanwendungen
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In preclinical studies, 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-20-9-10-21-12-13-5-7-17(8-6-13)22(18,19)15-4-2-3-14(16)11-15/h2-4,11,13H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVKHKTCKQMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)
![(2E)-3-[(2,5-dimethylbenzyl)thio]-3-[(2,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2720610.png)

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)
![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)




![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)
![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)